molecular formula C18H18N2O3S B2386445 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-11-8

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2386445
CAS No.: 1105199-11-8
M. Wt: 342.41
InChI Key: QMJLACOBBMHDPL-UHFFFAOYSA-N
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Description

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a sulfonylmethyl group linked to a 2,4,5-trimethylphenyl moiety at position 3.

Properties

IUPAC Name

3-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-14(3)16(10-13(12)2)24(21,22)11-17-19-18(20-23-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLACOBBMHDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The phenyl and sulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Biological Activities

The 1,2,4-oxadiazole derivatives have been extensively studied for their biological properties. The compound exhibits significant antimicrobial , antioxidant , and anticancer activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can effectively inhibit bacterial growth. A study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their antibacterial properties. Certain derivatives showed comparable activity to first-line antibiotics, indicating their potential as new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of oxadiazole compounds are significant for developing therapeutic agents against oxidative stress-related diseases. The synthesized compounds demonstrated substantial free radical scavenging activity, suggesting their potential use in preventing oxidative damage in biological systems .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. A recent investigation demonstrated that specific derivatives could induce apoptosis in glioblastoma cells and significantly reduce glucose levels in diabetic models. This suggests their dual role as anticancer and anti-diabetic agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves several chemical transformations that enhance its biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the oxadiazole ring can lead to enhanced efficacy against various biological targets.

Compound ModificationBiological ActivityReference
Substituents on the phenyl ringIncreased antimicrobial activity
Alkyl groups at position 2Enhanced antioxidant properties
Sulfonyl methyl groupImproved anticancer efficacy

Case Study 1: Anticancer Efficacy

A series of novel 1,3,4-oxadiazole derivatives were tested for their cytotoxic effects against cancer cell lines. Compounds with specific modifications exhibited high growth inhibition percentages against various cancer types, such as SNB-19 and OVCAR-8 .

Case Study 2: Antimicrobial Screening

A comparative study was conducted on several oxadiazole derivatives to evaluate their antibacterial properties against standard bacterial strains. The findings revealed that certain derivatives not only matched but sometimes surpassed the effectiveness of conventional antibiotics .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antituberculosis-Targeted Oxadiazole Derivatives

The majority of structurally related compounds in the evidence are 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives (e.g., compound 27 ), which inhibit Mycobacterium tuberculosis (Mtb) Leucyl-tRNA synthetase (LeuRS) and Methionyl-tRNA synthetase (MetRS). Key comparisons include:

Table 1: Key Pharmacological Data for Selected Analogs
Compound Target Enzyme (IC50) MIC (Mtb H37Rv) Cytotoxicity (CC50) Key Substituents
27 MetRS: 148.5 µM 12.5 µM >50 µM (HEK293, HepG2) R7 = Cl, R6 = OCH3
2 Dual (LeuRS/MetRS) N/A >50 µM R4 = H
13 MetRS: 198 µM 10 mg/L >50 µM R6 = OCH3
17 MetRS: 120 µM 20 mg/L >50 µM R5 = CF3

Key Findings :

  • Substituent Impact : The presence of Cl at R7 (compound 27 ) maximizes MetRS inhibition and antimycobacterial activity, while OCH3 at R6 (compounds 13 , 17 ) enhances dual-targeted inhibition .
  • Cytotoxicity : All analogs exhibit low cytotoxicity (CC50 >50 µM), making them promising for further optimization .

Sulfonyl vs. Carbonyl Linkages

highlights that sulfonyl-linked oxadiazoles (e.g., 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole) exhibit greater specificity compared to carbonyl amide-linked analogs. The sulfonyl group in the target compound may enhance binding to hydrophobic pockets in Mtb enzymes, whereas carbonyl-linked derivatives show broader but less selective activity .

Trifluoromethyl-Substituted Oxadiazoles

Compounds like 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () demonstrate the role of electron-withdrawing groups (e.g., CF3) in improving metabolic stability. However, their lack of direct antituberculosis activity contrasts with the target compound's focused enzyme inhibition .

Insecticidal Oxadiazoles

Anthranilic diamide analogs containing 1,2,4-oxadiazoles (e.g., compound 3IIl in ) show potent insecticidal activity (LC50 = 0.20 mg/L). While structurally distinct, these compounds underscore the scaffold’s versatility. The target compound’s sulfonylmethyl group may offer unique electronic effects compared to the amide bioisosteres in these analogs .

Table 2: SAR Trends for Oxadiazole Derivatives
Position Optimal Substituent Biological Impact
R4 H or F Dual LeuRS/MetRS inhibition
R5 CF3 Enhanced MetRS affinity
R6 OCH3 or F Improved dual activity
R7 Cl Maximal antimycobacterial activity

Biological Activity

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of both phenyl and sulfonyl groups, contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 3-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
CAS Number 1105199-11-8
Molecular Formula C18H18N2O3S
Molecular Weight 342.41 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled reaction conditions. Common methods include the reaction of hydrazides with carboxylic acid derivatives followed by cyclization using dehydrating agents. This process can be optimized for higher yields and purity in industrial applications.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity: Compounds containing the oxadiazole moiety have been shown to inhibit various bacterial strains effectively.
  • Antifungal Activity: Certain derivatives demonstrate efficacy against fungal infections, contributing to their potential use in treating fungal diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Key findings include:

  • Inhibition of Cancer Cell Proliferation: The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
  • Mechanism of Action: The mechanism involves interaction with specific molecular targets like enzymes and receptors that play critical roles in cell proliferation and survival pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives were tested against standard bacterial strains. The results demonstrated that certain oxadiazole compounds exhibited comparable or superior activity to conventional antibiotics .

The biological activity of this compound is attributed to its ability to bind to specific targets within cells:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation: It can modulate receptor activity involved in inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, and how do reaction conditions affect yield?

The compound is synthesized via cyclization reactions, often involving sulfonylmethyl intermediates. Reaction optimization is critical:

  • Temperature : Yields improve at 80–100°C (e.g., 85% yield at 90°C vs. 60% at 70°C) .
  • Catalysts : Use of 1.2 equivalents of base (e.g., K₂CO₃) reduces side reactions .
  • Solvent : Polar aprotic solvents like DMF enhance reactivity compared to THF . Systematic screening of conditions (e.g., Table 1 in ) is recommended to balance yield and purity.

Q. Which spectroscopic and analytical methods confirm the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H NMR (aromatic protons at δ 7.2–8.1 ppm) and 13C NMR (oxadiazole carbons at 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 236.27 for a related oxadiazole in ) .
  • HPLC : Purity assessment (e.g., 97% purity in ) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Common screens include:

  • Antimicrobial Activity : Microdilution assays against Mycobacterium tuberculosis (MIC range: 2–20 mg/L) .
  • Enzyme Inhibition : Aminoacylation assays for aminoacyl-tRNA synthetases (e.g., IC₅₀ = 148.5 µM for MetRS inhibition in ) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields or byproduct formation?

  • Byproduct Mitigation : Use molecular sieves to absorb water and prevent hydrolysis .
  • Kinetic Monitoring : In-situ techniques like TLC or FTIR track reaction progress .
  • Stoichiometric Adjustments : Excess sulfonyl chloride (1.5 eq) improves conversion rates .

Q. What strategies resolve contradictions between bioactivity and enzymatic inhibition data?

Discrepancies (e.g., high antibacterial activity but weak enzyme inhibition in ) may arise from:

  • Off-Target Effects : Proteomic profiling or genetic knockdown studies identify alternative targets.
  • Membrane Permeability : LogP adjustments (e.g., adding fluorine in ) enhance cellular uptake .

Q. How do substituent variations on the oxadiazole core influence pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) enhances metabolic stability ().
  • Bulky Substituents : Trimethylphenyl groups improve target binding (e.g., mycobacterial enzyme inhibition in ) .

Q. What computational methods predict target interactions and optimize derivatives?

  • Molecular Docking : Semi-flexible docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., MetRS in ) .
  • CoMFA Models : 3D-QSAR guides substitutions for enhanced activity (e.g., insecticidal derivatives in ) .

Q. How are advanced techniques applied to resolve structural ambiguities in derivatives?

  • X-Ray Crystallography : Confirms absolute configuration (e.g., pyrazole-carboxamide derivative in ) .
  • 2D NMR (HSQC/HMBC) : Assigns signals in complex spectra (e.g., uses DFT to validate NMR assignments) .

Methodological Recommendations

  • Synthesis : Optimize DMF solvent, 90°C, and K₂CO₃ catalyst .
  • Characterization : Combine NMR, HRMS, and HPLC .
  • Bioactivity Analysis : Pair enzymatic assays with proteomic profiling to validate mechanisms .

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